Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate
Overview
Description
“Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate” is a chemical compound with the molecular formula C17H26O8S . It is also known as “Tos-PEG4-methyl ester” or "Tos-PEG3-C2-methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tosylate (tosyloxy) group attached to a polyethylene glycol (PEG) chain, which is further attached to a methyl ester group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 390.45 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.Scientific Research Applications
Chromatographic Analysis : Shi Li-qi (2015) developed a size-exclusion chromatography method for the rapid determination of a derivative of Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate, PEG3-CO2Me. This method is noted for its simplicity, sensitivity, and applicability in detecting low molecular weight PEG derivatives (Shi, 2015).
Atmospheric Chemistry : Aranda et al. (2021) conducted a study on the atmospheric degradation of 3-ethoxy-1-propanol, a compound structurally similar to this compound. They found that the reaction with OH radicals was the dominant loss process in the atmosphere, influencing local air quality (Aranda et al., 2021).
Organic Synthesis and Reactivity : Various studies have explored the synthesis and reactivity of compounds structurally related to this compound. For example, Collins et al. (1990) investigated the preparation of β-Keto Ester Acetals, showcasing the versatile nature of these compounds in organic synthesis (Collins et al., 1990).
Pharmaceutical and Chemical Applications : The research by Řezanka et al. (2008) and Chan et al. (2008) demonstrates the application of related compounds in the pharmaceutical and chemical industries. These studies highlight the importance of these compounds in developing new pharmaceutical agents and chemical processes (Řezanka et al., 2008), (Chan et al., 2008).
Environmental Applications : The study by Amine et al. (2006) on novel silane compounds, including derivatives similar to this compound, as electrolyte solvents in Li-ion batteries, indicates the potential environmental applications of these compounds (Amine et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a type of ester , which are often involved in biological processes such as enzymatic reactions and cellular signaling.
Mode of Action
As an ester, it may undergo hydrolysis, a common reaction for esters, where it is broken down into its constituent alcohol and carboxylic acid .
Biochemical Pathways
Esters are known to play a role in various biochemical pathways, including lipid metabolism and signal transduction .
Pharmacokinetics
They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters .
Result of Action
The hydrolysis of esters can result in the release of the constituent alcohol and carboxylic acid, which can then participate in various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of specific enzymes can affect the stability and activity of esters .
Properties
IUPAC Name |
methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPCWBPMJZTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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